Enhanced Computed Lipophilicity Over Des-Fluoro Analog
5‑Amino‑4‑fluoro‑2‑methylbenzoic acid exhibits a computed XLogP3‑AA value of 1.2, whereas its direct des‑fluoro analog, 5‑amino‑2‑methylbenzoic acid (CAS 2840‑04‑2), has a computed XLogP3 of 0.9 [1][2]. The increase of 0.3 log units is attributed to the electron‑withdrawing and hydrophobic effect of the 4‑fluoro substituent, which can enhance membrane permeability and metabolic stability in biological systems.
| Evidence Dimension | Lipophilicity (computed XLogP3-AA) |
|---|---|
| Target Compound Data | 1.2 |
| Comparator Or Baseline | 5-Amino-2-methylbenzoic acid (CAS 2840-04-2); XLogP3 = 0.9 |
| Quantified Difference | Δ = +0.3 log units |
| Conditions | Computed by PubChem (XLogP3-AA algorithm) based on 2D molecular structure |
Why This Matters
Elevated lipophilicity directly influences passive membrane diffusion, protein binding, and oral bioavailability potential, making the compound a preferred fragment for medicinal chemistry programs targeting intracellular targets.
- [1] PubChem. 5-Amino-4-fluoro-2-methylbenzoic acid (CID 22313083). XLogP3-AA = 1.2. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/22313083 View Source
- [2] PubChem. 5-Amino-2-methylbenzoic acid (CID 124352). XLogP3 = 0.9. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/124352 View Source
